CYP2C19 Exhibits a 2.4-Fold Higher Turnover Number for 5-Hydroxyomeprazole Formation Than CYP3A4 in Recombinant Human Enzyme Systems
In recombinant human P450 enzyme assays, CYP2C19 catalyzed 5-hydroxyomeprazole formation with a turnover number of 13.4 ± 1.4 nmol/min/nmol P450, compared to 5.7 ± 1.1 nmol/min/nmol P450 for CYP3A4, representing a 2.4-fold higher catalytic efficiency for the CYP2C19 isoform [1]. By contrast, CYP3A4 catalyzed omeprazole sulfone formation with a turnover number of 7.4 ± 0.9 nmol/min/nmol P450, demonstrating that 5-hydroxyomeprazole formation is the kinetically favored pathway through CYP2C19 [1]. This quantitative differential establishes hydroxyomeprazole as the selective product marker for CYP2C19 activity, differentiating it from omeprazole sulfone which serves as a CYP3A4 probe.
| Evidence Dimension | Turnover number (nmol/min/nmol P450) for metabolite formation in recombinant human P450 enzymes |
|---|---|
| Target Compound Data | CYP2C19: 13.4 ± 1.4 nmol/min/nmol P450 (5-hydroxyomeprazole) |
| Comparator Or Baseline | CYP3A4: 5.7 ± 1.1 nmol/min/nmol P450 (5-hydroxyomeprazole); CYP3A4: 7.4 ± 0.9 nmol/min/nmol P450 (omeprazole sulfone) |
| Quantified Difference | 2.4-fold higher 5-hydroxyomeprazole formation by CYP2C19 vs CYP3A4; 5-hydroxyomeprazole formation via CYP2C19 exceeds sulfone formation via CYP3A4 by 1.8-fold |
| Conditions | Recombinant human CYP2C19, CYP2C8, CYP2C9, CYP2C18, and CYP3A4 enzymes; HPLC-UV metabolite quantification |
Why This Matters
This kinetic differentiation means that hydroxyomeprazole is the validated probe metabolite for CYP2C19 activity assessment; any substitution with omeprazole sulfone would misrepresent CYP2C19 phenotype in pharmacogenetic studies.
- [1] Karam WG, Goldstein JA, Lasker JM, Ghanayem BI. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metab Dispos. 1996;24(10):1081-1087. View Source
